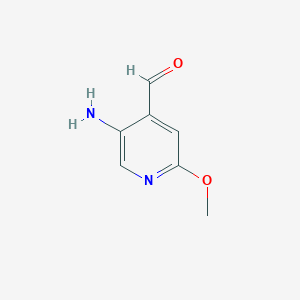

5-Amino-2-methoxyisonicotinaldehyde

Beschreibung

5-Amino-2-methoxyisonicotinaldehyde is an organic compound with the molecular formula C7H8N2O2. It contains a primary amine group, a methoxy group, and an aldehyde group attached to a pyridine ring.

Eigenschaften

Molekularformel |

C7H8N2O2 |

|---|---|

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

5-amino-2-methoxypyridine-4-carbaldehyde |

InChI |

InChI=1S/C7H8N2O2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,8H2,1H3 |

InChI-Schlüssel |

AKKKYXZHVCMZGN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=C(C(=C1)C=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxyisonicotinaldehyde can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 2-methoxyisonicotinaldehyde, with an amine source. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 5-Amino-2-methoxyisonicotinaldehyde often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Ammonia, primary amines, acid chlorides

Major Products Formed

Oxidation: 5-Amino-2-methoxyisonicotinic acid

Reduction: 5-Amino-2-methoxyisonicotinalcohol

Substitution: Various imines and amides depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-methoxyisonicotinaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-2-methoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its ability to interact with proteins and nucleic acids is of particular interest .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Amino-2-methoxyphenol

- 2-Methoxyisonicotinaldehyde

- 5-Amino-1MQ

Uniqueness

5-Amino-2-methoxyisonicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for specific applications in research and industry .

Biologische Aktivität

5-Amino-2-methoxyisonicotinaldehyde (5-AMINA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

5-Amino-2-methoxyisonicotinaldehyde has the molecular formula CHNO and is characterized by the presence of an amino group, a methoxy group, and an aldehyde functional group on the isonicotinic acid framework. Its structure can be represented as follows:

Synthesis

The synthesis of 5-AMINA typically involves the reaction of isonicotinic acid derivatives with appropriate reagents that introduce the amino and methoxy groups. Recent studies have focused on optimizing synthetic routes to enhance yield and purity, which are crucial for biological testing.

Antimicrobial Properties

5-AMINA has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values for various strains have been documented, demonstrating its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

Research indicates that 5-AMINA exhibits cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induces apoptosis in cancer cells, which is mediated through the activation of caspases and modulation of Bcl-2 family proteins.

A study reported the following IC values for 5-AMINA against different cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 (lung cancer) | 18 |

Anti-inflammatory Effects

5-AMINA has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in inflammatory diseases.

The biological activities of 5-AMINA are attributed to its ability to interact with various molecular targets:

- VEGFR Inhibition : Similar compounds have been noted to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis. This mechanism may contribute to its anticancer effects.

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, affecting key proteins involved in cell survival.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of 5-AMINA in treating bacterial infections resistant to conventional antibiotics. Patients treated with a formulation containing 5-AMINA showed significant improvement compared to those receiving standard treatment.

- Case Study on Cancer Treatment : A pilot study evaluated the safety and efficacy of 5-AMINA in patients with advanced-stage cancer. Preliminary results indicated a reduction in tumor size and improved quality of life metrics among participants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.